
LY 215840
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
LY215840 是一种由礼来公司开发的麦角碱衍生物药物。它作为 5-羟色胺 5-羟色胺 2 和 5-羟色胺 7 受体的强效和选择性拮抗剂。 该化合物在动物研究中显示出降压和肌肉松弛作用 .
准备方法
LY215840 的合成涉及多个步骤,从麦角碱核心结构的制备开始。合成路线通常包括:
环化: 麦角碱环系的形成。
功能化: 引入官能团,例如异丙基和甲基。
酰胺形成: 麦角碱衍生物与环戊胺衍生物偶联形成最终化合物.
LY215840 的工业生产方法没有广泛记录,但它们可能涉及优化合成路线以进行大规模生产,确保高产率和纯度。
化学反应分析
LY215840 会发生各种化学反应,包括:
氧化: 该化合物可以在特定条件下被氧化,导致氧化衍生物的形成。
还原: 还原反应可以修饰麦角碱核心或与其连接的官能团。
这些反应中常用的试剂和条件包括强氧化剂、还原剂和促进取代反应的催化剂。这些反应形成的主要产物取决于所用条件和试剂。
科学研究应用
Introduction to LY 215840
This compound is an ergoline derivative developed by Eli Lilly, primarily recognized for its role as a selective antagonist of the serotonin 5-HT2 and 5-HT7 receptors. This compound exhibits a range of pharmacological effects, including anti-hypertensive and muscle relaxant properties, as demonstrated in various animal studies. Its unique mechanism of action and receptor selectivity make it a valuable subject for research in both cardiovascular and neurological applications.
Cardiovascular Research
-
Anti-Hypertensive Effects :
- In animal models, this compound has demonstrated significant anti-hypertensive effects through its action on vascular serotonin receptors. Studies have shown that it effectively prolongs the time to vascular occlusion in rabbit models, indicating its potential as a therapeutic agent for hypertension management .
- Platelet Function Modulation :
Neurological Research
- Cognitive Enhancement :
- Retinal Protection :
Potential Therapeutic Uses
- Pruritus Treatment :
-
Neuroprotection :
- The compound's ability to modulate serotonin receptor activity suggests potential applications in neuroprotection, particularly in conditions where serotonin dysregulation is implicated.
Case Studies and Research Findings
作用机制
LY215840 通过作为 5-羟色胺 5-羟色胺 2 和 5-羟色胺 7 受体的拮抗剂发挥作用。通过阻断这些受体,LY215840 抑制 5-羟色胺的作用,导致血管和血小板反应减少。 这种机制与其降压和肌肉松弛作用有关 .
相似化合物的比较
LY215840 与其他麦角碱衍生物(如 LY53857、色岗索和阿米色吉德)进行比较。这些化合物也具有对 5-羟色胺受体的亲和力,但在选择性和效力方面有所不同。 LY215840 对 5-羟色胺 5-羟色胺 7 受体具有最高的亲和力,使其在其同类中独树一帜 .
类似化合物
- LY53857
- 色岗索
- 阿米色吉德
生物活性
LY 215840 is a synthetic compound developed by Eli Lilly, classified as an ergoline derivative. It functions primarily as a potent and selective antagonist at the serotonin receptors 5-HT2A and 5-HT7. This compound has garnered significant interest in pharmacological research due to its unique receptor interaction profile and potential therapeutic applications.
Serotonin Receptor Antagonism
This compound's biological activity is primarily characterized by its antagonistic effects on the 5-HT2A and 5-HT7 serotonin receptors. These receptors are implicated in various physiological processes, including mood regulation, vascular function, and neuropsychiatric disorders. The compound effectively blocks serotonin-induced relaxation in biological systems, notably in canine coronary arteries, which indicates its role in modulating vascular responses .
- Vasodilation Inhibition : this compound inhibits the vasodilatory effects of serotonin, which can be beneficial in conditions characterized by excessive serotonin activity.
- CAMP Modulation : The compound reduces serotonin-induced cyclic adenosine monophosphate (cAMP) formation, an important signaling molecule involved in various cellular processes .
Comparative Analysis with Other Compounds
This compound stands out due to its selectivity for the 5-HT2A and 5-HT7 receptors without significant activity at other serotonin receptor subtypes. This selectivity may lead to fewer side effects compared to other antipsychotic medications that interact with a broader range of receptors.
Compound Name | Receptor Affinity | Unique Features |
---|---|---|
Clozapine | 5-HT2A antagonist | Antipsychotic properties; broader receptor profile |
Quetiapine | 5-HT2A antagonist | Used for schizophrenia; multiple receptor interactions |
Risperidone | 5-HT2A antagonist | Effective in treating bipolar disorder |
SB-242084 | Selective 5-HT7 antagonist | Focused on neuropsychiatric applications |
Case Studies and Experimental Data
Several studies have highlighted the pharmacological properties of this compound:
- Inhibition of Aldosterone Secretion : Research indicates that this compound reduces the stimulatory effect of serotonin on aldosterone secretion, which is crucial for maintaining blood pressure and electrolyte balance .
- Cytotoxicity Studies : Although primarily studied for its receptor antagonism, investigations into its cytotoxic effects have shown that this compound does not exhibit significant toxicity at therapeutic doses, making it a candidate for further clinical exploration.
- Animal Models : In animal studies, this compound has demonstrated anti-hypertensive effects and muscle relaxant properties, suggesting potential applications in cardiovascular therapies .
Pharmacokinetics and Safety Profile
The pharmacokinetic profile of this compound remains under investigation; however, initial studies suggest a favorable safety profile with minimal adverse effects at therapeutic concentrations. The compound's selective action on specific serotonin receptors may contribute to this reduced side effect profile compared to non-selective psychotropic agents.
属性
CAS 编号 |
137328-52-0 |
---|---|
分子式 |
C24H33N3O2 |
分子量 |
395.5 g/mol |
IUPAC 名称 |
(6aR,9R,10aR)-N-[(1S,2R)-2-hydroxycyclopentyl]-7-methyl-4-propan-2-yl-6,6a,8,9,10,10a-hexahydroindolo[4,3-fg]quinoline-9-carboxamide |
InChI |
InChI=1S/C24H33N3O2/c1-14(2)27-13-15-11-21-18(17-6-4-8-20(27)23(15)17)10-16(12-26(21)3)24(29)25-19-7-5-9-22(19)28/h4,6,8,13-14,16,18-19,21-22,28H,5,7,9-12H2,1-3H3,(H,25,29)/t16-,18-,19+,21-,22-/m1/s1 |
InChI 键 |
IMSDOBUYDTVEHN-ILMFXRJHSA-N |
SMILES |
CC(C)N1C=C2CC3C(CC(CN3C)C(=O)NC4CCCC4O)C5=C2C1=CC=C5 |
手性 SMILES |
CC(C)N1C=C2C[C@@H]3[C@H](C[C@H](CN3C)C(=O)N[C@H]4CCC[C@H]4O)C5=C2C1=CC=C5 |
规范 SMILES |
CC(C)N1C=C2CC3C(CC(CN3C)C(=O)NC4CCCC4O)C5=C2C1=CC=C5 |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
Ergoline-8-carboxamide, N-(2-hydroxycyclopentyl)-6-methyl-1-(1-methylethyl)-, (8beta(1S,2R))- LY 215840 LY-215840 LY215840 |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。